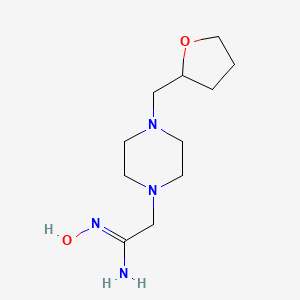
(23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, thioxo, carboxymethyl, and tetraazacyclododecan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxo derivatives, while reduction reactions may produce more reduced forms of the compound.
Scientific Research Applications
(23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other biomolecules, and the pathways involved can range from metabolic processes to signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
NH4S and NH4S2: Ionic compounds with similar configurations but distinct sulfur atom arrangements.
Uniqueness
(23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C38H66N8O18S |
|---|---|
Molecular Weight |
955.0 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[3-[2-[2-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethoxymethoxy]ethoxy]ethoxy]propanoylamino]pentyl]carbamothioylamino]pentanedioic acid |
InChI |
InChI=1S/C38H66N8O18S/c47-30(39-7-2-1-3-28(36(57)58)41-38(65)42-29(37(59)60)4-5-32(49)50)6-17-61-19-20-62-21-22-64-27-63-18-8-40-31(48)23-43-9-11-44(24-33(51)52)13-15-46(26-35(55)56)16-14-45(12-10-43)25-34(53)54/h28-29H,1-27H2,(H,39,47)(H,40,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H2,41,42,65)/t28-,29-/m0/s1 |
InChI Key |
PWCCSKXMIJOIIX-VMPREFPWSA-N |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=S)N[C@@H](CCC(=O)O)C(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=S)NC(CCC(=O)O)C(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355848.png)
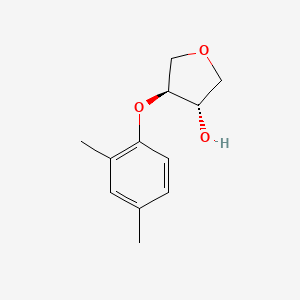
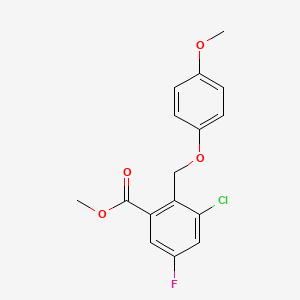
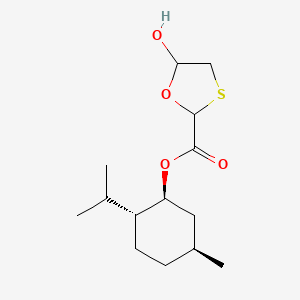
![4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B13355874.png)

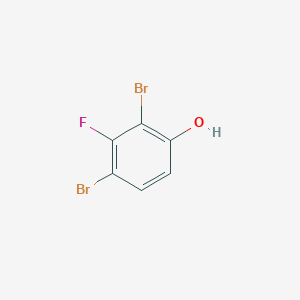
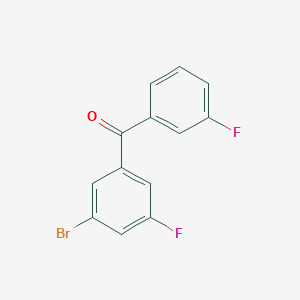

![4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13355898.png)
![Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinate](/img/structure/B13355902.png)
![(1S,2S)-2-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)cyclopentan-1-ol](/img/structure/B13355929.png)
